Boc-L-Valine 4-nitrophenyl ester
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Overview
Description
Boc-L-Valine 4-nitrophenyl ester: is a synthetic compound with the molecular formula C16H22N2O6 and a molecular weight of 338.36 g/mol . It is commonly used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. The compound is characterized by its off-white powder appearance and a melting point range of 63-69°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-Valine 4-nitrophenyl ester is typically synthesized through the esterification of Boc-L-Valine with 4-nitrophenol. The reaction involves the activation of Boc-L-Valine with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Boc-L-Valine 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-L-Valine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts like palladium or copper complexes.
Major Products:
Hydrolysis: Boc-L-Valine and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Boc-L-Valine 4-nitrophenyl ester is widely used in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making it an essential tool in the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate in enzymatic assays to investigate the activity of proteases and other enzymes .
Industry: The compound is employed in the pharmaceutical industry for the synthesis of peptide-based drugs and other bioactive molecules. Its role in peptide synthesis makes it valuable for the production of therapeutic peptides and vaccines .
Mechanism of Action
The mechanism of action of Boc-L-Valine 4-nitrophenyl ester primarily involves its role as a coupling reagent in peptide synthesis. The compound activates the carboxyl group of Boc-L-Valine, facilitating the nucleophilic attack by an amine to form an amide bond. This process is crucial for the formation of peptide bonds in synthetic peptides and proteins .
Comparison with Similar Compounds
Boc-Lysine 4-nitrophenyl ester: Similar in structure but contains a lysine residue instead of valine.
Boc-Leucine 4-nitrophenyl ester: Contains a leucine residue instead of valine.
Boc-Isoleucine 4-nitrophenyl ester: Contains an isoleucine residue instead of valine.
Uniqueness: Boc-L-Valine 4-nitrophenyl ester is unique due to its specific use in the synthesis of valine-containing peptides. Its stability and reactivity make it a preferred choice for peptide coupling reactions involving valine residues .
Properties
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZEMRUAOJSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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